molecular formula C9H16ClN3 B12629325 2-(2-Isopropylpyrimidin-5-YL)ethanamine hydrochloride CAS No. 1196151-21-9

2-(2-Isopropylpyrimidin-5-YL)ethanamine hydrochloride

Katalognummer: B12629325
CAS-Nummer: 1196151-21-9
Molekulargewicht: 201.70 g/mol
InChI-Schlüssel: QENJUGMHLFAWRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Isopropylpyrimidin-5-YL)ethanamine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of an isopropyl group attached to the pyrimidine ring and an ethanamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isopropylpyrimidin-5-YL)ethanamine hydrochloride typically involves the reaction of 2-isopropylpyrimidine with ethanamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the synthesis of intermediate compounds followed by their conversion to the final product. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Isopropylpyrimidin-5-YL)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethanamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-Isopropylpyrimidin-5-YL)ethanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 2-(2-Isopropylpyrimidin-5-YL)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(1-Isopropylpiperidin-2-yl)ethanamine: A similar compound with a piperidine ring instead of a pyrimidine ring.

    2-(5-Chloro-1H-indol-3-yl)ethylamine hydrochloride: Another related compound with an indole ring.

Uniqueness

2-(2-Isopropylpyrimidin-5-YL)ethanamine hydrochloride is unique due to its specific structural features, such as the isopropyl group on the pyrimidine ring and the ethanamine group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

1196151-21-9

Molekularformel

C9H16ClN3

Molekulargewicht

201.70 g/mol

IUPAC-Name

2-(2-propan-2-ylpyrimidin-5-yl)ethanamine;hydrochloride

InChI

InChI=1S/C9H15N3.ClH/c1-7(2)9-11-5-8(3-4-10)6-12-9;/h5-7H,3-4,10H2,1-2H3;1H

InChI-Schlüssel

QENJUGMHLFAWRZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=NC=C(C=N1)CCN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.